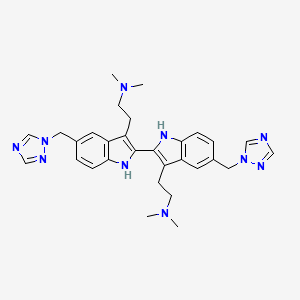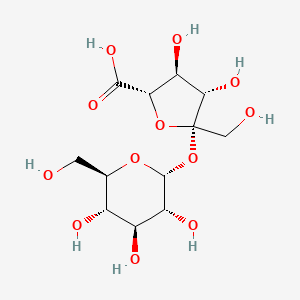
(5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6'-Carboxysucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose is a complex carbohydrate derivative This compound is characterized by its unique structure, which includes a furanosidonic acid moiety and a glucopyranosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose typically involves multiple steps. The process begins with the preparation of the furanosidonic acid moiety, followed by the introduction of the glucopyranosyl group. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require precise temperature control and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility. The final product is typically purified using methods like crystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions often require specific temperatures, pressures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with cellular receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other cellular components. The compound may exert its effects by binding to these targets, altering their activity, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose include other carbohydrate derivatives with similar structural features, such as:
Sucrose derivatives: Compounds with modifications to the sucrose molecule, such as the addition of functional groups or changes to the glycosidic linkage.
Furanosidonic acids: Compounds containing the furanosidonic acid moiety, which may have similar chemical and biological properties.
Uniqueness
The uniqueness of (5S)-D-Lyxo-5-Hexulo-5,2-furanosidonic Acid, a-D-Glucopyranosyl; 6’-Carboxysucrose lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H20O12 |
|---|---|
Peso molecular |
356.28 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3-4(15)5(16)6(17)11(22-3)24-12(2-14)9(19)7(18)8(23-12)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4-,5+,6-,7-,8+,9+,11-,12+/m1/s1 |
Clave InChI |
JDBIYXNHYZTBKM-LECBWDLUSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
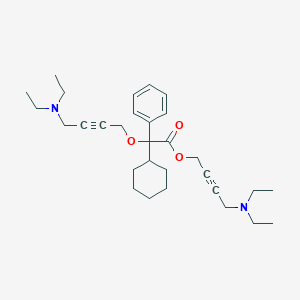
![N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)

![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
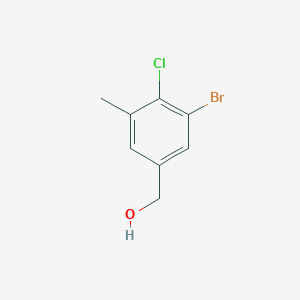
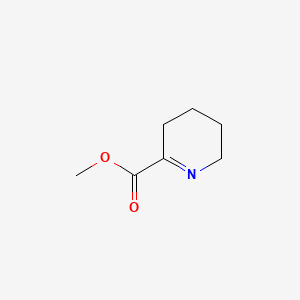
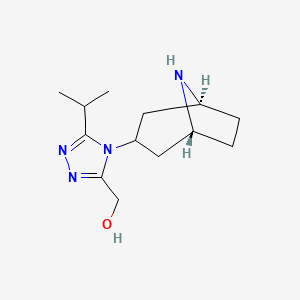
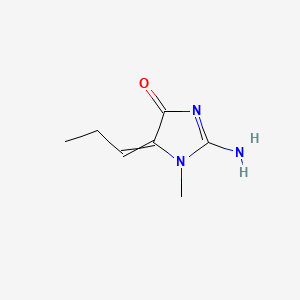
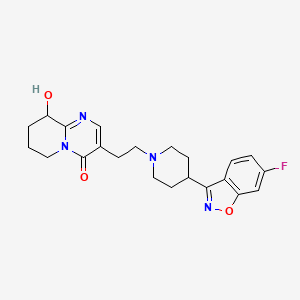
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
